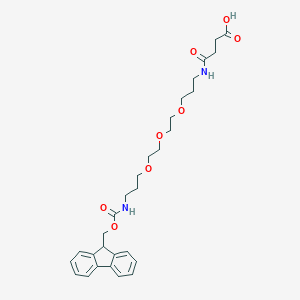

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Description

Properties

IUPAC Name |

4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYNWSOHMVYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589234 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172089-14-4 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Succinylation of 4,7,10-Trioxa-1,13-tridecanediamine

The first step involves reacting TTD with succinic anhydride in anhydrous acetonitrile (MeCN) at 0°C. The reaction is catalyzed by a base such as triethylamine (TEA), which deprotonates the amine, facilitating nucleophilic attack on the carbonyl group of succinic anhydride. The intermediate, N-succinyl-4,7,10-trioxa-1,13-tridecanediamine, is isolated via liquid-liquid extraction using ethyl acetate and water, yielding a colorless oil.

Key Conditions :

Fmoc Protection of the Secondary Amine

The succinylated intermediate is subsequently protected at the secondary amine using Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in dichloromethane (DCM). The reaction is conducted under inert atmosphere with N,N-diisopropylethylamine (DIPEA) as a base, ensuring efficient Fmoc group transfer.

Reaction Metrics :

Step-by-Step Preparation Protocol

Materials and Reagents

Detailed Procedure

-

Succinylation :

-

Fmoc Protection :

Optimization Strategies for Improved Yield

Temperature and Stoichiometry

Lowering the reaction temperature during succinylation to 0°C reduces succinic anhydride hydrolysis, improving intermediate yield. A 20% excess of Fmoc-OSu ensures complete amine protection, mitigating residual unreacted starting material.

Solvent and Catalytic Systems

Replacing DCM with dimethylformamide (DMF) in the Fmoc step increases solubility of the intermediate, but risks carbamate formation. DCM remains preferred for its inertness and ease of removal.

Purification Techniques

Flash chromatography using silica gel (230–400 mesh) with ethyl acetate/hexane (7:3) achieves >95% purity. Alternative methods like preparative HPLC are cost-prohibitive for large-scale synthesis.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| HPLC (UV 254 nm) | C18 reverse-phase | MeCN/H₂O (70:30) | 12.3 | 95.2 |

| TLC | SiO₂ F254 | CHCl₃/MeOH (9:1) | Rf = 0.45 | N/A |

Comparative Analysis with Alternative Methods

Fmoc vs. Boc Protection Strategies

While Boc (tert-butyloxycarbonyl) protection requires acidic deprotection (e.g., trifluoroacetic acid), Fmoc’s base-labile nature (e.g., piperidine) enables orthogonal deprotection in multi-step syntheses. This makes Fmoc preferable for solid-phase peptide synthesis.

PEG Spacer Length Optimization

The 19-atom PEG chain in this compound balances hydrophilicity and steric effects. Shorter spacers (e.g., 8-atom) reduce solubility, while longer chains (e.g., 24-atom) complicate purification.

Challenges and Mitigation Approaches

Side Reactions

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions to expose the primary amine for subsequent coupling:

- Reagents : 20–30% piperidine in DMF .

- Conditions : Room temperature, 5–30 minutes .

- Outcome : Generates a free amine for conjugation (e.g., peptide chain elongation or PEGylation) .

Example : In solid-phase peptide synthesis, Fmoc deprotection allows resin-bound peptides to react with activated carboxylic acids .

Succinyl Carboxylic Acid Activation and Conjugation

The succinyl terminus undergoes activation for amide bond formation:

- Common reagents : HATU/HBTU with DIPEA in DMF .

- Mechanism : Forms an active ester intermediate, reacting with nucleophilic amines .

Key Reaction Data

Stability and Reaction Optimization

- Storage : Stable at -20°C under inert atmosphere; degrades upon prolonged exposure to moisture/light .

- Challenges : Retro-Michael reactions can occur with maleimide-based conjugates, limiting in vivo stability .

- Solutions : Use of non-cleavable PEG spacers or strain-promoted azide-alkyne cycloaddition (SPAAC) .

6.1. HIV-1 gp120 Inhibitor Development

- Procedure : Fmoc deprotection followed by HATU-mediated coupling to a peptide triazole .

- Result : Enhanced solubility and target binding affinity (Kd = 4.2 nM for hMC4R) .

6.2. Squalene-Based Multivalent Constructs

Scientific Research Applications

Chemistry: Used as a model compound for studying steroid chemistry.

Biology: Investigated for its effects on cell growth and differentiation.

Industry: Not widely used due to lack of commercial availability.

Mechanism of Action

Molecular Targets: Androstenediol 17β-acetate likely interacts with androgen receptors.

Pathways: It may influence gene expression, cell signaling, and tissue-specific effects.

Comparison with Similar Compounds

Research Findings and Trends

- Fmoc vs. Boc in Synthesis : Fmoc derivatives dominate peptide synthesis due to their compatibility with automated protocols, while Boc variants are preferred in acid-tolerant systems (e.g., radiometal chelation) .

- Succinyl Role: The succinyl linker enhances conjugation versatility, critical for creating stable immunoconjugates .

- PEG Spacer Impact : The 19-atom trioxa chain improves solubility and reduces aggregation in biologics .

Biological Activity

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CDX-F0204) is a bifunctional cross-linker that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is characterized by its ability to facilitate PEGylation, a process that enhances the solubility and stability of biologically active molecules such as peptides and proteins. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

Structural Information

- Chemical Formula : C29H38N2O8

- Molecular Weight : 542.62 g/mol

- CAS Number : 172089-14-4

- Appearance : Light yellow liquid or solidified mass

- Solubility : Soluble in methanol or acetone

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥98% (HPLC) |

| Stability | Stable for at least 2 years when stored at -20°C |

| Handling Conditions | Keep cool and dry; protect from light and moisture |

This compound acts primarily as a bifunctional linker in the PEGylation of biomolecules. PEGylation significantly alters the pharmacokinetics of drugs by improving their solubility and reducing immunogenicity. The presence of multiple functional groups allows for versatile conjugation strategies with various biomolecules.

Applications in Research

- Drug Delivery Systems : The compound is utilized to modify therapeutic proteins to enhance their circulation time and bioavailability.

- Immunoconjugates : It serves as a cross-linker for antibodies, improving targeting and efficacy against specific antigens.

- Bioconjugation Techniques : Facilitates the site-specific modification of biomolecules, enabling precise control over drug design.

Case Study 1: PEGylation of Antibody Fragments

In a study published in Journal of Visualized Experiments, researchers demonstrated that the use of this compound for PEGylating antibody fragments resulted in improved serum half-life and reduced immunogenic response compared to non-PEGylated counterparts .

Case Study 2: Enhanced Solubility in Therapeutic Peptides

A comparative analysis highlighted that peptides modified with this compound exhibited significantly higher solubility in physiological conditions. This study emphasized its potential in formulating peptide-based therapeutics for better clinical outcomes .

Comparative Analysis with Other Cross-Linkers

| Property | N-Fmoc-N'-Succinyl-4,7,10-Trioxa | N-Boc-N'-Succinyl-4,7,10-Trioxa |

|---|---|---|

| Molecular Weight | 542.62 g/mol | 420.5 g/mol |

| Purity | ≥98% (HPLC) | ≥95% (HPLC) |

| Solubility | Methanol/Acetone | DMF |

| Application | Bifunctional linker for PEGylation | Bifunctional linker for synthesis |

Q & A

Q. What are the key steps in synthesizing N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine?

The synthesis involves sequential coupling and protection steps:

- Step 1: React succinic anhydride with 4,7,10-trioxa-1,13-tridecanediamine (TTD) in MeCN at 0°C to form the succinyl intermediate .

- Step 2: Introduce the Fmoc group using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of DIPEA at pH 7. Purify via ethyl acetate extraction and lyophilization .

- Yield: ~17.3 g (colorless oil) after solvent removal and acid-base workup .

- Validation: Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C-NMR .

Q. How is the compound characterized post-synthesis?

- Thin-layer chromatography (TLC): Monitor reaction progress and intermediate purity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C-NMR for structural confirmation (e.g., Fmoc proton signals at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS-ESI): Validate molecular weight (e.g., C₂₉H₃₈N₂O₈: 542.62 g/mol) .

- HPLC: Assess purity (≥95%) using reverse-phase columns and UV detection .

Q. What precautions are necessary for storage and handling?

- Storage: -20°C in airtight, light-protected containers to prevent Fmoc deprotection or succinyl hydrolysis .

- Safety: Use personal protective equipment (PPE) due to WGK 3 hazard classification. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

- Activators: Use HATU or HBTU with DIPEA for amide bond formation, ensuring a 1.1:1 molar ratio of activator to amine .

- Solvent: Dry DMF or MeCN minimizes side reactions. Pre-cool reagents to 0°C for exothermic reactions .

- Stoichiometry: Excess succinyl linker (1.3 eq) improves conjugation yield in PEGylated peptides .

Q. How to address discrepancies in reported reaction yields (e.g., 55% vs. 90%)?

- Troubleshooting:

- Monitor intermediates via TLC to identify incomplete coupling or side products .

- Adjust reaction time (e.g., extend from 45 minutes to overnight for sluggish steps) .

- Optimize purification (e.g., C18 SPE columns for polar byproducts) .

Q. What role does this compound play in site-selective bioconjugation?

- PEG Linker: The 19-Å PEG spacer enhances solubility and reduces steric hindrance in antibody-drug conjugates (ADCs) .

- Thiol-Reactive Conjugation: Couple with maleimide-functionalized peptides/proteins for targeted drug delivery (e.g., HIV-1 gp120 binding studies) .

- Enzyme Inhibition: Modify acetylcholine esterase (AChE) inhibitors via succinyl-mediated targeting .

Q. How is it applied in synthesizing folate-receptor-targeted anticancer agents?

- Step 1: Conjugate with N-Boc-4,7,10-trioxa-1,13-tridecanediamine via amide bond formation using HATU/DIPEA .

- Step 2: Remove Boc groups with TFA, then attach platinum(IV) prodrugs for receptor-mediated cellular uptake .

- Validation: Confirm ligand-receptor binding via SPR (surface plasmon resonance) and competitive ELISA .

Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.